2-(Methylthio)nicotinoyl chloride
Overview
Description
2-(Methylthio)nicotinoyl chloride is a chemical compound with the molecular formula C₇H₆ClNOS. It is a yellowish crystalline powder that is soluble in organic solvents. This compound belongs to the class of nicotinoyl chlorides and has gained significant attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)nicotinoyl chloride typically involves the chlorination of 2-(Methylthio)nicotinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions using thionyl chloride or other chlorinating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)nicotinoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(Methylthio)nicotinic acid.
Oxidation and Reduction:
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of 2-(Methylthio)nicotinic acid.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions with nucleophiles.
2-(Methylthio)nicotinic Acid: Formed from hydrolysis.
Scientific Research Applications
2-(Methylthio)nicotinoyl chloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylthio)nicotinoyl chloride is not well-documented. its reactivity is primarily due to the presence of the acyl chloride group, which makes it highly reactive towards nucleophiles. This reactivity allows it to form various derivatives that can interact with biological targets and pathways .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-methylsulfanylpyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEMBWMMHUSVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379068 | |
Record name | 2-(Methylsulfanyl)pyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97936-43-1 | |
Record name | 2-(Methylsulfanyl)pyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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